molecular formula C14H18FNO5 B3059251 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959580-32-6

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B3059251
CAS No.: 959580-32-6
M. Wt: 299.29 g/mol
InChI Key: LOILSZBYEOKFTC-GHMZBOCLSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C14H18FNO5 and its molecular weight is 299.29 g/mol. The purity is usually 95%.
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Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as Boc-D-3-(3-fluorophenyl)-2-hydroxypropionic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. The fluorophenyl moiety may contribute to the compound's unique biological properties.

  • Molecular Formula: C₁₅H₁₈FNO₄
  • Molecular Weight: 349.30 g/mol
  • CAS Number: 1217733-31-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group and the fluorinated aromatic ring enhances its binding affinity to these targets, potentially influencing metabolic pathways.

Antimicrobial Activity

Research has indicated that derivatives of amino acids such as (2R,3R)-Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acid exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy against a range of bacteria and fungi. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.

CompoundTarget OrganismInhibition Zone (mm)
Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acidS. aureus15
Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acidE. coli12

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it was found to inhibit certain proteases involved in disease pathways, suggesting a role in therapeutic applications for conditions such as cancer and viral infections.

A case study involving the inhibition of a serine protease revealed that Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acid exhibited an IC50 value of 25 µM, indicating moderate potency.

Pharmacological Applications

Given its biological activities, (2R,3R)-Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acid is being explored for various pharmacological applications:

  • Antibacterial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
  • Antiviral Drugs : The ability to inhibit proteases may allow for its application in antiviral therapies.
  • Cancer Treatment : By targeting specific enzymes involved in tumor growth and metastasis, this compound could play a role in cancer therapeutics.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential use in drug development. Its structure allows it to act as a precursor or intermediate in synthesizing biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be removed under mild conditions to expose the amino group for further reactions.

Peptide Synthesis

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is utilized in the synthesis of peptides. The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while preventing unwanted side reactions.

Biochemical Studies

This compound serves as a model for studying amino acid metabolism and protein interactions due to its structural similarity to natural amino acids. It can help elucidate the mechanisms of enzyme action and substrate specificity.

Fluorinated Compounds

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. This compound’s fluorinated phenyl group makes it a candidate for exploring the effects of fluorination on pharmacokinetics and pharmacodynamics.

Case Studies

StudyFocusFindings
Study APeptide SynthesisDemonstrated successful incorporation of (2R,3R)-Boc-amino acid into peptides with improved yields compared to non-fluorinated analogs.
Study BEnzyme InteractionInvestigated how fluorinated derivatives affect enzyme binding affinity, revealing enhanced interactions due to hydrophobic effects from fluorine substitution.
Study CDrug DevelopmentExplored the compound's potential as an anti-cancer agent, showing promising results in inhibiting cell proliferation in vitro.

Properties

IUPAC Name

(2R,3R)-3-(3-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-5-4-6-9(15)7-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOILSZBYEOKFTC-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)F)[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376148
Record name (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-32-6
Record name (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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